molecular formula C8H3ClF5N3O3 B14600266 N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide CAS No. 60792-72-5

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide

Cat. No.: B14600266
CAS No.: 60792-72-5
M. Wt: 319.57 g/mol
InChI Key: QECOAXZQPGSXAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with a chlorine atom and a nitro group, along with a pentafluoropropanamide moiety. Its distinct chemical structure makes it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-3-nitropyridine as the primary starting material.

    Reaction with Pentafluoropropanoyl Chloride: The 5-chloro-3-nitropyridine is reacted with pentafluoropropanoyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up Reactions: The reactions are scaled up using larger quantities of starting materials and reagents.

    Optimization of Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and efficiency.

    Automated Purification: Industrial purification methods may include automated systems for recrystallization or chromatography to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen-containing functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Reduction Products: Reduction of the nitro group results in the formation of the corresponding amine.

    Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives, depending on the reaction conditions.

Scientific Research Applications

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide involves its interaction with specific molecular targets. The compound can:

    Bind to Enzymes: It may inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: The compound can influence various cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Chloro-3-nitropyridin-2-yl)-2,2,2-trifluoroacetamide: This compound has a similar structure but with a trifluoroacetamide group instead of a pentafluoropropanamide group.

    N-(5-Chloro-3-nitropyridin-2-yl)acetamide: This compound features an acetamide group, making it less fluorinated compared to the pentafluoropropanamide derivative.

Uniqueness

N-(5-Chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

60792-72-5

Molecular Formula

C8H3ClF5N3O3

Molecular Weight

319.57 g/mol

IUPAC Name

N-(5-chloro-3-nitropyridin-2-yl)-2,2,3,3,3-pentafluoropropanamide

InChI

InChI=1S/C8H3ClF5N3O3/c9-3-1-4(17(19)20)5(15-2-3)16-6(18)7(10,11)8(12,13)14/h1-2H,(H,15,16,18)

InChI Key

QECOAXZQPGSXAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])NC(=O)C(C(F)(F)F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.